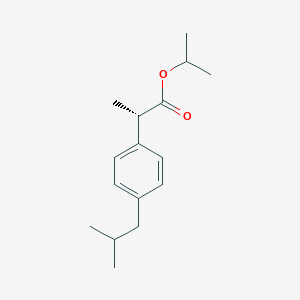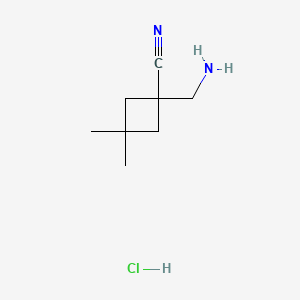
O-Acetylrotigotine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetylrotigotine Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is a compound that has been synthesized to enhance the pharmacological properties of rotigotine, making it more effective in its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylrotigotine Hydrochloride involves the acetylation of rotigotine. The process typically includes the reaction of rotigotine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production process also includes rigorous quality control measures to monitor the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
O-Acetylrotigotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
O-Acetylrotigotine Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their derivatives.
Biology: The compound is used in research to understand the mechanisms of dopamine receptor activation and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and restless leg syndrome.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
O-Acetylrotigotine Hydrochloride exerts its effects by activating dopamine receptors in the brain. It mimics the action of dopamine, a neurotransmitter that plays a crucial role in regulating movement and coordination. The compound binds to dopamine receptors, particularly the D1, D2, and D3 receptors, and activates them, leading to improved dopaminergic signaling. This mechanism helps alleviate the symptoms of Parkinson’s disease and restless leg syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rotigotine: The parent compound of O-Acetylrotigotine Hydrochloride, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Uniqueness
This compound is unique due to its enhanced pharmacological properties compared to rotigotine. The acetylation of rotigotine improves its stability and bioavailability, making it more effective in its therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1229620-82-9 |
|---|---|
Formule moléculaire |
C21H28ClNO2S |
Poids moléculaire |
394.0 g/mol |
Nom IUPAC |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23;/h4-8,14,18H,3,9-13,15H2,1-2H3;1H/t18-;/m0./s1 |
Clé InChI |
AVIUYGPHELTUQP-FERBBOLQSA-N |
SMILES isomérique |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
SMILES canonique |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)
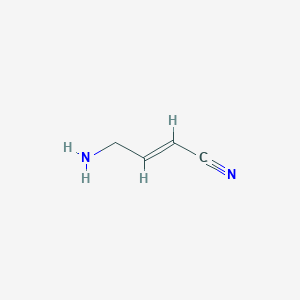


![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
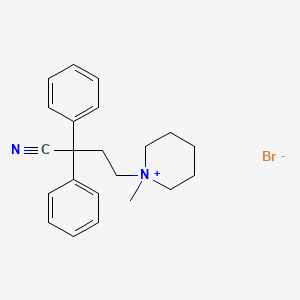
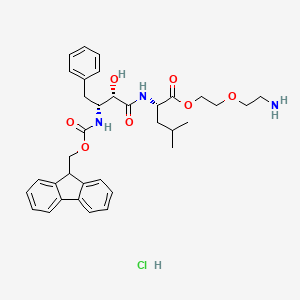
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
